molecular formula C7H13BrO B2768128 2-(2-Bromoethoxy)ethylcyclopropane CAS No. 1697523-66-2

2-(2-Bromoethoxy)ethylcyclopropane

Cat. No.: B2768128
CAS No.: 1697523-66-2
M. Wt: 193.084
InChI Key: VWGUBDHPQSKYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethoxy)ethylcyclopropane is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a cyclopropane ring attached to a 2-(2-bromoethoxy)ethyl group, making it a unique and interesting molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)ethylcyclopropane typically involves the reaction of cyclopropane derivatives with bromoethoxy compounds. One common method includes the use of cyclopropylmagnesium bromide in the presence of a palladium catalyst to facilitate the coupling reaction . Another approach involves the use of diazomethane to generate methylene, which can then react with bromoethoxy compounds under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)ethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Sodium or potassium hydroxide in ethanol, heated under reflux.

    Elimination: Concentrated sodium or potassium hydroxide in ethanol, heated under reflux.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of hydroxyl derivatives.

    Elimination: Formation of alkenes such as propene.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(2-Bromoethoxy)ethylcyclopropane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential therapeutic applications and drug development.

    Industry: Utilized in the production of various chemical intermediates and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)ethylcyclopropane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in cellular function and signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

2-(2-Bromoethoxy)ethylcyclopropane can be compared with other similar compounds, such as:

  • 2-(3-Bromopropoxy)ethylcyclopropane
  • 2-(4-Bromopropoxy)ethylcyclopropane
  • 2-(5-Bromopropoxy)ethylcyclopropane
  • 2-(6-Bromopropoxy)ethylcyclopropane

These compounds share similar structural features but differ in the length and position of the bromoalkoxy group. The unique reactivity and applications of this compound make it a valuable compound for various scientific studies .

Properties

IUPAC Name

2-(2-bromoethoxy)ethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGUBDHPQSKYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.